molecular formula C19H23N3O3S B14815511 N-{[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]sulfonyl}acetamide

N-{[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]sulfonyl}acetamide

Cat. No.: B14815511
M. Wt: 373.5 g/mol
InChI Key: FUAQZRRTGYKGTR-UHFFFAOYSA-N
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Description

N-[(4-{[4-(diethylamino)benzylidene]amino}phenyl)sulfonyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, a benzylidene group, and a sulfonylacetamide group.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)phenyl]methylideneamino]phenyl]sulfonylacetamide

InChI

InChI=1S/C19H23N3O3S/c1-4-22(5-2)18-10-6-16(7-11-18)14-20-17-8-12-19(13-9-17)26(24,25)21-15(3)23/h6-14H,4-5H2,1-3H3,(H,21,23)

InChI Key

FUAQZRRTGYKGTR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{[4-(diethylamino)benzylidene]amino}phenyl)sulfonyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-[(4-{[4-(diethylamino)benzylidene]amino}phenyl)sulfonyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce benzyl-substituted compounds .

Scientific Research Applications

N-[(4-{[4-(diethylamino)benzylidene]amino}phenyl)sulfonyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-{[4-(diethylamino)benzylidene]amino}phenyl)sulfonyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the benzylidene group can interact with receptor sites, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-{[4-(diethylamino)benzylidene]amino}phenyl)sulfonyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial settings .

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